molecular formula C35H42O22 B11104825 3,4-bis[(2,3,4,6-tetra-O-acetylhexopyranosyl)oxy]benzoic acid

3,4-bis[(2,3,4,6-tetra-O-acetylhexopyranosyl)oxy]benzoic acid

Cat. No.: B11104825
M. Wt: 814.7 g/mol
InChI Key: BPFJRMTYGJYKQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4-BIS({3,4,5-TRIS(ACETYLOXY)-6-[(ACETYLOXY)METHYL]TETRAHYDRO-2H-PYRAN-2-YL}OXY)BENZOIC ACID is a complex organic compound characterized by its multiple acetoxy groups and tetrahydropyran rings

Preparation Methods

The synthesis of 3,4-BIS({3,4,5-TRIS(ACETYLOXY)-6-[(ACETYLOXY)METHYL]TETRAHYDRO-2H-PYRAN-2-YL}OXY)BENZOIC ACID typically involves multiple steps, including the acetylation of hydroxyl groups and the formation of tetrahydropyran rings. One common method involves the reaction of 3,4,5-trihydroxybenzoic acid with acetic anhydride in the presence of an acid catalyst to form the acetoxy groups. This is followed by the protection of hydroxyl groups with tetrahydropyran rings using dihydropyran and an acid catalyst .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Scientific Research Applications

3,4-BIS({3,4,5-TRIS(ACETYLOXY)-6-[(ACETYLOXY)METHYL]TETRAHYDRO-2H-PYRAN-2-YL}OXY)BENZOIC ACID has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor due to its structural similarity to natural substrates.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. The acetoxy groups and tetrahydropyran rings play a crucial role in binding to these targets, thereby modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Compared to other similar compounds, 3,4-BIS({3,4,5-TRIS(ACETYLOXY)-6-[(ACETYLOXY)METHYL]TETRAHYDRO-2H-PYRAN-2-YL}OXY)BENZOIC ACID is unique due to its specific arrangement of acetoxy groups and tetrahydropyran rings. Similar compounds include:

Properties

Molecular Formula

C35H42O22

Molecular Weight

814.7 g/mol

IUPAC Name

3,4-bis[[3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxy]benzoic acid

InChI

InChI=1S/C35H42O22/c1-14(36)46-12-25-27(48-16(3)38)29(50-18(5)40)31(52-20(7)42)34(56-25)54-23-10-9-22(33(44)45)11-24(23)55-35-32(53-21(8)43)30(51-19(6)41)28(49-17(4)39)26(57-35)13-47-15(2)37/h9-11,25-32,34-35H,12-13H2,1-8H3,(H,44,45)

InChI Key

BPFJRMTYGJYKQJ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)OC2=C(C=C(C=C2)C(=O)O)OC3C(C(C(C(O3)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.